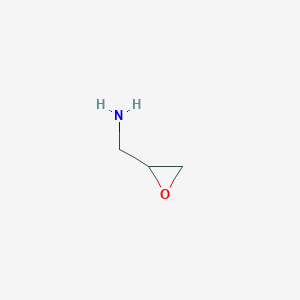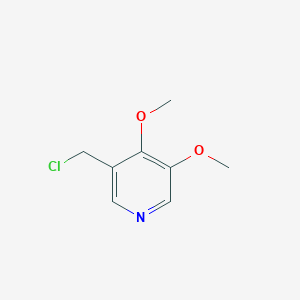
3-Amino-1,2-epoxypropane
概要
説明
3-Amino-1,2-epoxypropane, also known as oxiran-2-ylmethanamine, is a derivative of acrylonitrile. This compound is a colorless liquid with a boiling point of 125°C and a melting point of -38°C. It is soluble in water, ethanol, and ether. The compound is known for its genotoxic and mutagenic properties, causing DNA damage and chromosomal aberrations in various cell types.
準備方法
The preparation of 3-Amino-1,2-epoxypropane can be achieved through several synthetic routes. One common method involves the reaction of acrylonitrile with alkali metal hydroxides. Another method includes the hydrolysis of 3-bromopropionitrile. Additionally, the reaction of 3-chloropropanamine with epichlorohydrin is also used. Industrial production methods often involve the use of epichlorohydrin and ammonia water as the main raw materials, with a two-component catalyst used in the hydrolysis and ammoniation reaction processes .
化学反応の分析
3-Amino-1,2-epoxypropane undergoes various chemical reactions, including ring-opening reactions. These reactions can proceed via either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and the reaction conditions . Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and Grignard reagents . Major products formed from these reactions include 1,2-diols, halohydrins, and amino alcohols .
科学的研究の応用
3-Amino-1,2-epoxypropane has multiple applications in scientific research. It is used in the study of the genotoxicity of environmental pollutants and the development of new anticancer therapies. The compound can also be employed as a chemical probe to study the role of DNA adducts in carcinogenesis. Additionally, it is used in the synthesis of optically pure biologically active fine chemicals, such as pharmaceuticals .
作用機序
The mechanism of action of 3-Amino-1,2-epoxypropane involves the formation of DNA adducts, which can lead to mutations and tumor formation. The compound exerts its effects through the cleavage of the epoxide ring, which can proceed via either S_N2 or S_N1 mechanisms . The positive charge in the protonated epoxide is shared by the more highly substituted carbon atom, leading to nucleophilic attack at the more highly substituted site .
類似化合物との比較
3-Amino-1,2-epoxypropane can be compared with other similar compounds such as 1,2-epoxypropane, 1,2-epoxybutane, and epoxycyclohexane . These compounds also undergo ring-opening reactions and are used in the synthesis of various biologically active chemicals . this compound is unique due to its genotoxic and mutagenic properties, making it particularly useful in the study of DNA damage and carcinogenesis.
特性
IUPAC Name |
oxiran-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c4-1-3-2-5-3/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEQENGXSMURHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027234 | |
| Record name | 3-Amino-1,2-epoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-75-8 | |
| Record name | 2-Oxiranemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5689-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1,2-epoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1,3,2]Dithiarsolan-2-yl-phenylamine](/img/structure/B3329195.png)

![(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3329215.png)






![4-methoxy-9H-pyrido[3,4-b]indole](/img/structure/B3329251.png)

![4-(4,5-dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-2,3,6-trihydroxybenzamide](/img/structure/B3329266.png)
![8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B3329272.png)

